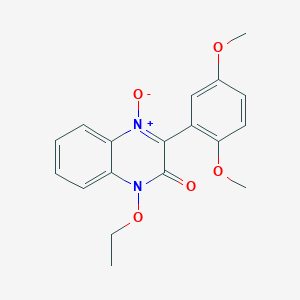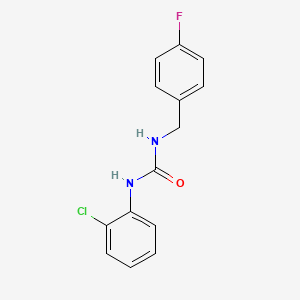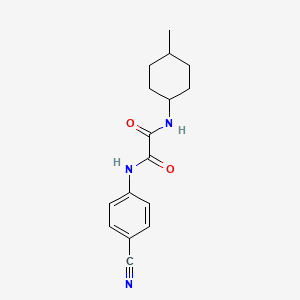![molecular formula C15H15ClN2O3S B4397166 N-[(4-chlorophenyl)sulfonyl]phenylalaninamide](/img/structure/B4397166.png)
N-[(4-chlorophenyl)sulfonyl]phenylalaninamide
Overview
Description
N-[(4-chlorophenyl)sulfonyl]phenylalaninamide, commonly known as CPSF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. CPSF is a peptide-based compound that is synthesized through a specific method and has been found to have several biochemical and physiological effects.
Mechanism of Action
The mechanism of action of CPSF involves the reversible binding of CPSF to the active site of proteases. CPSF binds to the protease through its sulfonyl group, which forms a covalent bond with the active site serine residue of the protease. This binding results in the inhibition of protease activity, thereby preventing the degradation of proteins.
Biochemical and Physiological Effects:
Apart from its use as a protease inhibitor, CPSF has been found to have several other biochemical and physiological effects. CPSF has been shown to inhibit the growth of cancer cells by inducing apoptosis. CPSF has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, CPSF has been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using CPSF in lab experiments is its specificity towards proteases. CPSF has been found to inhibit the activity of various proteases, making it an essential tool for the isolation and purification of proteins. Additionally, CPSF has been shown to have several other biochemical and physiological effects, making it a versatile compound for various research domains. However, one of the limitations of using CPSF is its cost, which can be a limiting factor for some research groups.
Future Directions
There are several future directions for the research on CPSF. One of the potential applications of CPSF is in the development of novel protease inhibitors for the treatment of various diseases such as cancer and inflammation. Additionally, CPSF can be used as a tool for the identification and characterization of novel proteases. Further research can also explore the potential of CPSF in the development of neuroprotective agents. Overall, CPSF has significant potential for various scientific research domains, and further research can uncover its full potential.
Scientific Research Applications
CPSF has been extensively studied for its potential applications in various scientific research domains. One of the primary applications of CPSF is in the field of proteomics, where it is used as a protease inhibitor. CPSF has been found to inhibit the activity of various proteases such as trypsin, chymotrypsin, and elastase. This property of CPSF has made it an essential tool for the isolation and purification of proteins.
properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c16-12-6-8-13(9-7-12)22(20,21)18-14(15(17)19)10-11-4-2-1-3-5-11/h1-9,14,18H,10H2,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABAOQFESSKWDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-methoxy-3-[3-(trifluoromethyl)phenyl]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4397096.png)
![N-(2-{[2-(3-methylphenoxy)acetyl]amino}ethyl)nicotinamide](/img/structure/B4397105.png)
![3-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1H-indole](/img/structure/B4397113.png)
![1-[(2-chlorobenzyl)sulfonyl]-2-ethylpiperidine](/img/structure/B4397119.png)
![3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4397126.png)
![N~1~-cyclohexyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4397137.png)


![2-{[4-(dimethylamino)-6-(isobutylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B4397155.png)

![1-[2-(4-methylphenyl)-3-indolizinyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4397158.png)
![4-{[(3-ethoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4397170.png)